Meta-Amino Substitution Elevates Topological Polar Surface Area
Among the 2-aryl-oxazole-4-carbaldehyde series, the meta-amino substitution pattern of CAS 885274-76-0 yields a calculated Topological Polar Surface Area (TPSA) of 69.1 Ų, compared to 43.1 Ų for the non-aminated 2-phenyl-oxazole-4-carbaldehyde (CAS 20771-08-8) [1]. This 26.0 Ų increase in TPSA exceeds the difference contributed by a single hydroxyl or primary amine group attached directly to a phenyl ring (typically 20–23 Ų), reflecting the synergistic contribution of the aniline nitrogen and the oxazole heterocycle to the overall polar surface. The predicted XlogP is correspondingly lower at 1.1 versus 1.8 for the phenyl analog, indicating a net polarity shift of approximately 0.7 log units [1]. These properties place the compound within a more favorable region of CNS drug-likeness space (TPSA < 90 Ų, XlogP 1–3) while avoiding the excessively low permeability associated with ortho-amino congeners that exhibit intramolecular H-bonding that further elevates effective polarity in non-aqueous environments.
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | TPSA = 69.1 Ų; XlogP = 1.1 |
| Comparator Or Baseline | 2-Phenyl-oxazole-4-carbaldehyde: TPSA = 43.1 Ų, XlogP = 1.8 |
| Quantified Difference | ΔTPSA = +26.0 Ų; ΔXlogP = −0.7 log units |
| Conditions | Calculated using fragment-based method; data from BaseChem and ChemicalBook predicted property databases. |
Why This Matters
This polarity differential is directly relevant to selecting the optimal building block for library design where blood-brain barrier permeability or aqueous solubility require fine-tuning—the meta-amino derivative offers an intermediate polarity not achievable with the phenyl or ortho-amino analogs.
- [1] BaseChem. 4-Oxazolecarboxaldehyde, 2-(3-aminophenyl)-: Calculated Physicochemical Properties. Available at: https://basechem.org View Source
